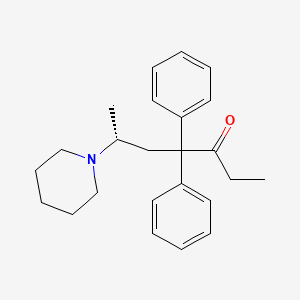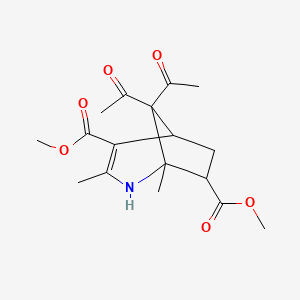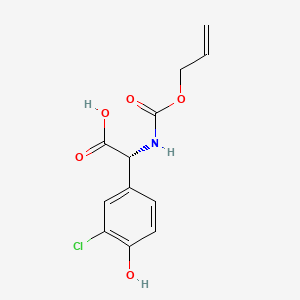
(R)-(((Allyloxy)carbonyl)amino)(3-chloro-4-hydroxyphenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-(((Allyloxy)carbonyl)amino)(3-chloro-4-hydroxyphenyl)acetic acid is a complex organic compound with the molecular formula C12H12ClNO5. This compound is notable for its unique structure, which includes an allyloxycarbonyl group, an amino group, and a 3-chloro-4-hydroxyphenylacetic acid moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-(((Allyloxy)carbonyl)amino)(3-chloro-4-hydroxyphenyl)acetic acid typically involves multiple steps. One common method starts with the reaction of o-chlorophenol with glyoxylic acid to form 3-chloro-4-hydroxymandelic acid. This intermediate is then reduced to 3-chloro-4-hydroxyphenylacetic acid, which is subsequently reacted with allyloxycarbonyl chloride and an amine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
®-(((Allyloxy)carbonyl)amino)(3-chloro-4-hydroxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 3-chloro-4-hydroxybenzaldehyde, while reduction of the carboxyl group can produce 3-chloro-4-hydroxybenzyl alcohol .
Applications De Recherche Scientifique
®-(((Allyloxy)carbonyl)amino)(3-chloro-4-hydroxyphenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mécanisme D'action
The mechanism of action of ®-(((Allyloxy)carbonyl)amino)(3-chloro-4-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets. For instance, as an auxin influx inhibitor, it interferes with the transport of auxin, a plant hormone, by binding to auxin transport proteins. This disrupts the normal distribution of auxin within plant tissues, affecting growth and development .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-4-hydroxyphenylacetic acid: This compound shares a similar core structure but lacks the allyloxycarbonyl and amino groups.
4-Hydroxyphenylacetic acid: Similar but without the chlorine atom and additional functional groups.
Uniqueness
®-(((Allyloxy)carbonyl)amino)(3-chloro-4-hydroxyphenyl)acetic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
93841-52-2 |
|---|---|
Formule moléculaire |
C12H12ClNO5 |
Poids moléculaire |
285.68 g/mol |
Nom IUPAC |
(2R)-2-(3-chloro-4-hydroxyphenyl)-2-(prop-2-enoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C12H12ClNO5/c1-2-5-19-12(18)14-10(11(16)17)7-3-4-9(15)8(13)6-7/h2-4,6,10,15H,1,5H2,(H,14,18)(H,16,17)/t10-/m1/s1 |
Clé InChI |
XQXHWLUNAJQYRV-SNVBAGLBSA-N |
SMILES isomérique |
C=CCOC(=O)N[C@H](C1=CC(=C(C=C1)O)Cl)C(=O)O |
SMILES canonique |
C=CCOC(=O)NC(C1=CC(=C(C=C1)O)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


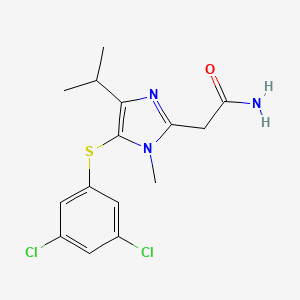
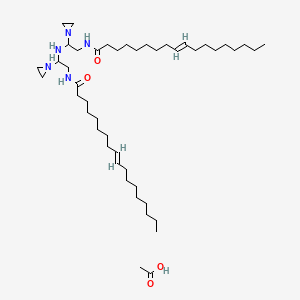
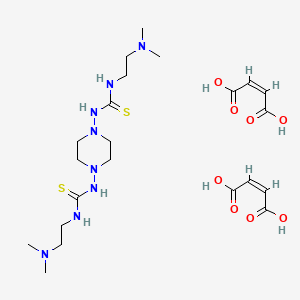

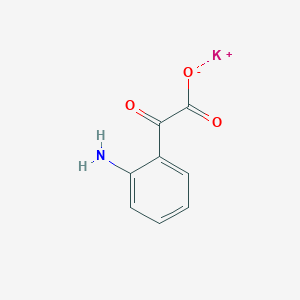
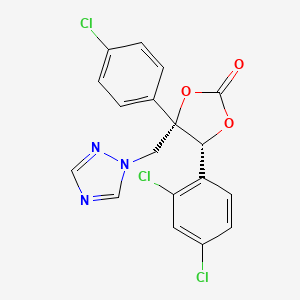

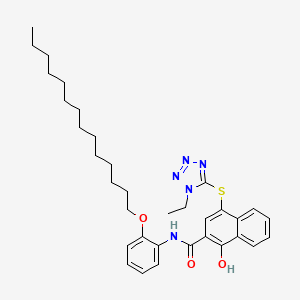
![6-Chloro-2-[[4-(dimethylamino)phenyl]imino]-4-methylbenzo[B]thiophene-3(2H)-one](/img/structure/B12694241.png)
